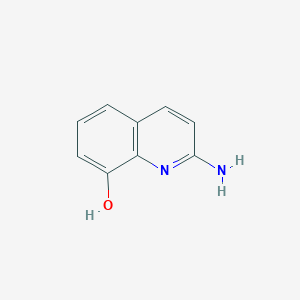

2-Aminoquinolin-8-ol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-aminoquinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVLIVCXTIGACT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405278 |

Source

|

| Record name | 2-aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70125-16-5 |

Source

|

| Record name | 2-aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Aminoquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2-Aminoquinolin-8-ol, a quinoline derivative of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through spectroscopic analysis.

Introduction

This compound belongs to the 8-hydroxyquinoline class of compounds, which are recognized for their diverse biological activities, including antimicrobial and antioxidant properties. The precise characterization of the molecular structure of this compound is fundamental for understanding its chemical reactivity, and for the rational design of novel therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide presents a summary of its ¹H and ¹³C NMR spectral data, a detailed experimental protocol for data acquisition, and a representative workflow for the assessment of its biological activity.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on the analysis of structurally related quinoline derivatives and computational predictions, providing a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in DMSO-d₆, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.65 | d | 8.8 |

| H-4 | 7.85 | d | 8.8 |

| H-5 | 7.10 | dd | 8.0, 1.2 |

| H-6 | 7.25 | t | 8.0 |

| H-7 | 6.90 | dd | 8.0, 1.2 |

| NH₂ | 5.80 | s (br) | - |

| OH | 9.50 | s (br) | - |

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in DMSO-d₆, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 158.5 |

| C-3 | 110.0 |

| C-4 | 138.0 |

| C-4a | 137.5 |

| C-5 | 117.0 |

| C-6 | 128.0 |

| C-7 | 112.5 |

| C-8 | 150.0 |

| C-8a | 140.0 |

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives, such as this compound.[1]

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

-

Securely cap the NMR tube and ensure homogeneity by gentle inversion.

2. NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming on the locked signal to achieve sharp and symmetrical peaks.

3. ¹H NMR Spectrum Acquisition:

-

A standard one-pulse sequence is typically employed.

-

Key acquisition parameters to be set include:

-

Spectral width (e.g., -2 to 12 ppm)

-

Acquisition time (typically 2-4 seconds)

-

Relaxation delay (1-5 seconds, depending on the T₁ of the protons)

-

Number of scans (8 to 64, depending on the sample concentration)

-

4. ¹³C NMR Spectrum Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon.

-

Key acquisition parameters include:

-

Spectral width (e.g., 0 to 160 ppm)

-

Acquisition time (typically 1-2 seconds)

-

Relaxation delay (2-5 seconds)

-

Number of scans (1024 or more, due to the low natural abundance of ¹³C)

-

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C NMR spectra.

Antimicrobial Screening Workflow

Given the known antimicrobial potential of 8-hydroxyquinoline derivatives, a typical workflow for the preliminary screening of this compound for such activity is outlined below. This logical workflow can be adapted for high-throughput screening campaigns.

Caption: Workflow for antimicrobial susceptibility testing of this compound.

References

Determining the Fluorescence Quantum Yield of 2-Aminoquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For novel or less-characterized compounds such as 2-Aminoquinolin-8-ol, determining this value is essential for evaluating its potential in applications ranging from bio-imaging to drug development. This guide provides a detailed technical overview of the methodology for determining the relative fluorescence quantum yield of this compound, outlining the experimental protocol, necessary calculations, and data presentation.

Introduction to Fluorescence Quantum Yield

The quantum yield is a fundamental property of a fluorophore, indicating the likelihood that an absorbed photon will be re-emitted as a fluorescent photon.[1] A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency.[2] Conversely, a value less than 1 indicates that other non-radiative decay pathways, such as internal conversion or intersystem crossing, are competing with fluorescence.[3]

The determination of quantum yield can be performed using either absolute or relative methods.[1] The absolute method, which requires an integrating sphere to capture all emitted light, is less common.[4] The relative method, which will be the focus of this guide, is more accessible and involves comparing the fluorescence properties of the sample of interest to a well-characterized fluorescent standard with a known quantum yield.[1][5]

The Relative Quantum Yield Method: Theoretical Basis

The relative quantum yield of a sample (Φ_S) is calculated by comparing its integrated fluorescence intensity and absorbance to that of a reference standard (Φ_R) with a known quantum yield.[5] The governing equation is as follows:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S / n_R)² [6][7]

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity (the area under the emission peak).[2]

-

A is the absorbance at the excitation wavelength.[2]

-

n is the refractive index of the solvent.[2]

-

The subscripts S and R denote the sample and the reference standard, respectively.[5]

To enhance accuracy, it is common practice to prepare a series of solutions with varying concentrations for both the sample and the reference standard. By plotting the integrated fluorescence intensity versus absorbance for each series, a linear relationship should be observed. The gradients (slopes) of these plots can then be used in a modified version of the equation:

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S / n_R)²

Where Grad represents the gradient of the plot of integrated fluorescence intensity versus absorbance.

Experimental Protocol for Quantum Yield Determination

This section details the step-by-step procedure for determining the fluorescence quantum yield of this compound using the relative method.

Materials and Instrumentation

-

This compound: The sample of interest.

-

Fluorescence Standard: A compound with a known and stable quantum yield. The choice of standard is critical and should ideally have absorption and emission spectra that are in a similar region to the sample to minimize measurement errors.[8] Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.[2][9]

-

Solvent: A high-purity, spectroscopy-grade solvent in which both the sample and the standard are soluble and stable. It is highly recommended to use the same solvent for both the sample and the standard to eliminate the refractive index term (n_S / n_R)² from the calculation, as it would equal 1.[5]

-

UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.

-

Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument should be capable of providing corrected emission spectra.[5]

-

Quartz Cuvettes: Matched 1 cm path length cuvettes for both absorbance and fluorescence measurements.[8]

-

Volumetric Glassware: For accurate preparation of solutions.

Solution Preparation

-

Stock Solutions: Prepare concentrated stock solutions of both this compound and the chosen reference standard in the selected solvent.

-

Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. A typical set would include at least five different concentrations.

-

Concentration Range: The concentrations should be adjusted so that the absorbance at the excitation wavelength is within a range of approximately 0.02 to 0.1.[6][10] This is crucial to avoid inner filter effects, where high concentrations can lead to self-absorption of the emitted light and result in non-linear relationships between absorbance and fluorescence intensity.[8]

Spectroscopic Measurements

-

Absorbance Spectra:

-

Record the UV-Vis absorption spectrum for each of the prepared solutions (sample and standard) over a relevant wavelength range.

-

Use the pure solvent as a blank for baseline correction.[11]

-

From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Spectra:

-

Set the excitation wavelength on the spectrofluorometer. This wavelength should be the same for both the sample and the standard.

-

Record the fluorescence emission spectrum for each solution. It is critical to maintain identical experimental parameters (e.g., excitation and emission slit widths, integration time) for all measurements of both the sample and the standard.[5]

-

Record the emission spectrum of a solvent blank to subtract any background fluorescence or Raman scattering from the sample and standard spectra.[5]

-

The recorded emission spectra must be corrected for the wavelength-dependent sensitivity of the detector.[5]

-

Data Analysis

-

Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each recorded spectrum.

-

Plot Data: For both this compound and the reference standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Determine Gradients: Perform a linear regression for each data set to obtain the slope (gradient) of the line. The plot should be linear and pass through the origin.

-

Calculate Quantum Yield: Use the calculated gradients and the known quantum yield of the standard to determine the quantum yield of this compound using the formula provided in Section 2.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Photophysical Properties of this compound and Reference Standard

| Parameter | This compound | Reference Standard |

| Solvent | [Specify Solvent] | [Specify Solvent] |

| Refractive Index (n) | [Value] | [Value] |

| Excitation Wavelength (λ_ex) | [Value] nm | [Value] nm |

| Absorbance Range | [e.g., 0.02 - 0.1] | [e.g., 0.02 - 0.1] |

| Emission Wavelength Range | [Value] - [Value] nm | [Value] - [Value] nm |

| Gradient (Integrated Intensity vs. Absorbance) | [Calculated Value] | [Calculated Value] |

| Known Quantum Yield (Φ_R) | N/A | [Literature Value] |

| Calculated Quantum Yield (Φ_S) | [Calculated Value] | N/A |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield.

Caption: Workflow for relative quantum yield determination.

Conclusion

The determination of the fluorescence quantum yield is a fundamental step in the characterization of any fluorescent molecule. By following the detailed protocol for the relative quantum yield method outlined in this guide, researchers can obtain a reliable and accurate value for this compound. This information is invaluable for assessing its suitability for various applications in research and development, providing a quantitative measure of its efficiency as a fluorophore. Careful selection of a reference standard, precise solution preparation, and consistent spectroscopic measurements are paramount to the success of this determination.

References

- 1. edinst.com [edinst.com]

- 2. Quantum yield - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. edinst.com [edinst.com]

- 6. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 7. benchchem.com [benchchem.com]

- 8. static.horiba.com [static.horiba.com]

- 9. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Aminoquinolin-8-ol: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoquinolin-8-ol, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and for evaluating its biological activity are presented. Furthermore, this guide elucidates its role in modulating critical signaling pathways, offering insights for future research and development.

Chemical Structure and Properties

This compound is a derivative of quinoline, featuring an amino group at the 2-position and a hydroxyl group at the 8-position. This substitution pattern imparts unique chemical and biological properties to the molecule.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Amino-8-hydroxyquinoline, 2-Amino-8-quinolinol[2][3] |

| CAS Number | 70125-16-5[2][3] |

| Molecular Formula | C₉H₈N₂O[1][2] |

| Molecular Weight | 160.17 g/mol [1] |

| Appearance | Green-Yellow Solid[4][5] |

| Melting Point | 157-160 °C[3][4] |

| Boiling Point | 385.3 ± 22.0 °C at 760 mmHg[3] |

| Density | 1.4 ± 0.1 g/cm³[3] |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol and DMSO[3] |

| pKa | Data not readily available |

| LogP | 1.5 (Predicted)[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic data based on its structure and data from related quinoline derivatives.

Table 2: Spectroscopic Data of this compound

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (Ar-H) are expected in the range of δ 6.5-8.5 ppm. The protons on the pyridine ring will likely be more downfield than those on the benzene ring. The amino (-NH₂) and hydroxyl (-OH) protons will show broad singlets, with chemical shifts dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. The carbon bearing the amino group (C2) and the carbon bearing the hydroxyl group (C8) will have characteristic chemical shifts. |

| IR Spectroscopy | - O-H stretch: Broad peak around 3200-3600 cm⁻¹.- N-H stretch (from amino group): Peaks in the range of 3300-3500 cm⁻¹.- C=C and C=N stretching (aromatic rings): Peaks in the 1450-1650 cm⁻¹ region.- C-O stretch: Around 1200-1300 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 160. Common fragmentation patterns for quinolines involve the loss of HCN (m/z 27) and other small neutral molecules from the heterocyclic ring. |

Synthesis of this compound

A common synthetic route to this compound involves the modification of the more readily available 8-hydroxyquinoline.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 8-Hydroxyquinoline

This protocol describes a two-step, one-pot procedure for the synthesis of this compound from 8-hydroxyquinoline.

Materials:

-

8-Hydroxyquinoline

-

m-Chloroperbenzoic acid (mCPBA)

-

Dimethyl sulfate

-

Ammonium hydroxide (NH₄OH)

-

Appropriate solvents (e.g., chloroform, ethanol)

Procedure:

-

Oxidation: Dissolve 8-hydroxyquinoline in a suitable solvent like chloroform. Add mCPBA portion-wise at room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Activation and Amination: To the resulting N-oxide solution, add dimethyl sulfate and reflux the mixture. After cooling, treat the reaction mixture with ammonium hydroxide and continue to stir.

-

Work-up and Purification: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Biological Activities and Applications

This compound and its derivatives exhibit a wide range of biological activities and have found applications in various fields.

Antimicrobial Activity

Derivatives of 8-hydroxyquinoline are known for their potent antimicrobial properties. The introduction of an amino group can modulate this activity.

Table 3: Representative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

| Compound | Microorganism | MIC (µM) |

| 8-Hydroxyquinoline | Staphylococcus aureus | 3.44 - 13.78 |

| 5-Nitro-8-hydroxyquinoline | Aeromonas hydrophila | 5.26 |

| 5-Chloro-7-iodo-8-hydroxyquinoline | Listeria monocytogenes | 5.57 |

| 5-Amino-8-hydroxyquinoline | Bacillus subtilis | 80.61 |

Note: Data for derivatives are presented to illustrate the potential of the 8-hydroxyquinoline scaffold. MIC values for this compound may vary.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the compound in MHB in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Antitumor Activity

Quinoline derivatives are extensively studied for their anticancer properties. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 4: Representative Cytotoxicity of Quinoline Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) |

| 8-Hydroxyquinoline Glycoconjugates | MCF-7 | 4.12 - 30.98 |

| 8-Aminoquinoline Glycoconjugates | HCT 116 | 43.4 - 117.5 |

| Platinum(II) complexes of 8-hydroxyquinoline derivatives | MDA-MB-231 | 5.49 - 7.09 |

Note: Data for derivatives are presented to illustrate the potential of the quinoline scaffold. IC₅₀ values for this compound may vary.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value can be calculated from the dose-response curve.

Fluorescent Metal Ion Sensing

This compound and its derivatives can act as fluorescent chemosensors for the detection of various metal ions. The binding of a metal ion can lead to a "turn-on" or "turn-off" fluorescent response.

Caption: Logical relationship in metal ion sensing.

Modulation of Signaling Pathways

The biological activities of quinoline derivatives are often attributed to their ability to modulate key intracellular signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. Some quinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Apoptosis Pathway

Induction of apoptosis is a key mechanism of many anticancer agents. Quinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

References

A Theoretical Exploration of 2-Aminoquinolin-8-ol's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of 2-Aminoquinolin-8-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. By employing Density Functional Theory (DFT), key aspects of the molecule's geometry, electronic distribution, and reactivity can be modeled. This document outlines the standard computational protocols for such analyses, presents illustrative quantitative data for the molecule's optimized structure and electronic properties, and visualizes the computational workflow. The insights derived from these theoretical calculations are invaluable for understanding the molecule's behavior and for the rational design of novel derivatives with tailored properties.

Introduction

This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent and a privileged scaffold in medicinal chemistry. The introduction of an amino group at the 2-position can significantly modulate the electronic properties and biological activity of the quinoline ring system. Understanding the electronic structure, including the distribution of electrons and the nature of the frontier molecular orbitals, is crucial for predicting the molecule's reactivity, stability, and potential interactions with biological targets.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic properties of molecules at the atomic level.[1] This guide details the application of these methods to this compound.

Computational Methodology

The theoretical calculations for this compound are typically performed using a standard DFT protocol. This involves geometry optimization to find the most stable conformation of the molecule, followed by the calculation of its electronic properties.

Geometry Optimization

The initial step involves optimizing the molecular structure to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

Protocol:

-

Software: Gaussian, ORCA, or a similar quantum chemistry software package is used.

-

Method: Density Functional Theory (DFT) is the most common method. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.[2]

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311G**, is typically employed to provide a good balance between accuracy and computational cost.[3]

-

Convergence Criteria: The optimization is continued until the forces on the atoms and the change in energy between successive steps fall below predefined thresholds, ensuring a true energy minimum is reached.

-

Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

The following diagram illustrates the typical workflow for the DFT-based geometry optimization and subsequent electronic structure analysis.

Caption: A typical workflow for the DFT analysis of this compound.

Quantitative Data from Theoretical Calculations

The following tables summarize the kind of quantitative data obtained from DFT calculations on this compound. Note: The following values are illustrative, based on typical results for similar quinoline derivatives, as a comprehensive published study with this specific data was not found.

Optimized Geometric Parameters

The geometry optimization provides detailed information on bond lengths, bond angles, and dihedral angles. These parameters define the three-dimensional structure of the molecule.

Table 1: Selected Optimized Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| C2 | N3 | 1.375 |

| C2 | N(amino) | 1.360 |

| C8 | O | 1.365 |

| C8 | C7 | 1.380 |

| C9 | N1 | 1.380 |

| C10 | C9 | 1.410 |

Table 2: Selected Optimized Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C3 | C2 | N(amino) | 118.5 |

| C2 | N3 | C4 | 117.0 |

| C7 | C8 | O | 119.0 |

| C9 | C10 | C5 | 120.5 |

| C10 | C9 | N1 | 122.0 |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.[4][5]

Table 3: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 4.60 |

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.[5]

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges, offering insights into the distribution of electrons across the molecule and identifying potential sites for electrophilic and nucleophilic attack.[6]

Table 4: Illustrative Mulliken Atomic Charges of this compound

| Atom | Atomic Charge (e) | Atom | Atomic Charge (e) |

| N1 | -0.550 | C7 | -0.150 |

| C2 | 0.200 | C8 | 0.250 |

| N(amino) | -0.850 | C9 | 0.180 |

| C3 | -0.200 | C10 | -0.100 |

| C4 | 0.100 | O | -0.650 |

| C5 | -0.120 | H(O) | 0.450 |

| C6 | 0.050 | H(N, avg) | 0.380 |

The Mulliken charges highlight the electronegative character of the nitrogen and oxygen atoms, which bear partial negative charges, and the electropositive character of the hydrogen atoms attached to them.

Logical Relationships in Electronic Structure Analysis

The various calculated parameters are interconnected and provide a holistic view of the molecule's electronic structure and reactivity. The following diagram illustrates these relationships.

Caption: Interrelationships between calculated properties and their implications.

Conclusion

Theoretical calculations using Density Functional Theory provide a powerful framework for understanding the electronic structure of this compound. The optimized geometry reveals the precise spatial arrangement of its atoms, while the analysis of frontier molecular orbitals and Mulliken atomic charges offers deep insights into its electronic distribution and reactivity. This knowledge is fundamental for researchers in drug development and materials science, enabling the prediction of the molecule's behavior and facilitating the design of new compounds with desired properties. The synergy between computational modeling and experimental work will continue to drive innovation in the application of quinoline derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. asianpubs.org [asianpubs.org]

- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. Mulliken population analysis - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility and Stability Studies of 2-Aminoquinolin-8-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminoquinolin-8-ol, a heterocyclic aromatic organic compound, is a derivative of 8-hydroxyquinoline. Compounds within the 8-hydroxyquinoline class are recognized for their significant biological activities and roles as bidentate chelating agents, which form stable complexes with a variety of metal ions.[1] The presence of both an amino group and a hydroxyl group on the quinoline scaffold makes this compound a molecule of interest for applications in medicinal chemistry and materials science.[2]

In drug development, the solubility and stability of an active pharmaceutical ingredient (API) are critical physicochemical parameters that profoundly influence its bioavailability, formulation, and overall therapeutic efficacy. Poor aqueous solubility can lead to significant challenges in developing effective dosage forms, while chemical instability can compromise the safety, potency, and shelf-life of a drug product.[3]

This technical guide provides a summary of the known physicochemical properties of this compound and outlines comprehensive, standardized protocols for conducting detailed solubility and stability studies. Due to the limited availability of specific experimental data for this compound in public literature, this document serves as a foundational resource, equipping researchers with the necessary methodologies to generate robust and reliable data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various chemical databases and supplier information.

| Property | Value | Source(s) |

| CAS Number | 70125-16-5 | [4][5][6] |

| Molecular Formula | C₉H₈N₂O | [4][5][6] |

| Molecular Weight | 160.17 g/mol | [4][5][6] |

| Appearance | Green-Yellow Solid | [2][7] |

| Melting Point | 157-160 °C | [6][7] |

| Boiling Point | 385.3°C at 760 mmHg | [7] |

| Density | 1.363 g/cm³ | [7] |

| Storage | Room temperature, in a dark place, under an inert atmosphere. | [6][7][8] |

Solubility Profile

The solubility of a compound is its ability to form a homogeneous molecular dispersion in a solvent.[3] It is a critical factor for drug absorption and formulation development.

Known Solubility Data

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative descriptions are available from chemical suppliers.

| Solvent | Solubility | Source(s) |

| Water | Partly soluble / Sparingly soluble | [2][7] |

| Acetone | Soluble | [6][7] |

| DMSO | Soluble | [7] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9]

Objective: To determine the equilibrium solubility of this compound in a specific solvent or buffer system at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, etc.)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectroscopy)

Procedure:

-

Add an excess amount of this compound to a vial to ensure that a saturated solution is achieved. The solid should be visible after the equilibration period.

-

Add a known volume of the desired solvent or buffer to the vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Time to equilibrium should be established experimentally.

-

After agitation, allow the vials to stand at the set temperature to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and supernatant.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining undissolved particles.

-

Dilute the filtrate with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

-

Calculate the solubility, typically expressed in mg/mL or µg/mL.

Data Presentation: Quantitative Solubility Template

The results from solubility experiments should be recorded systematically.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Purified Water | 25 | HPLC-UV | ||

| Purified Water | 37 | HPLC-UV | ||

| 0.1 M HCl | 37 | HPLC-UV | ||

| PBS | 7.4 | 37 | HPLC-UV | |

| Ethanol | 25 | HPLC-UV | ||

| Propylene Glycol | 25 | HPLC-UV |

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12]

Potential Degradation Pathways

Specific degradation pathways for this compound have not been detailed in the literature. However, based on the functional groups present (phenolic hydroxyl, aromatic amine, quinoline ring), potential degradation pathways include:

-

Oxidation: The phenolic hydroxyl and amino groups are susceptible to oxidation, which can lead to the formation of colored degradation products (quinones, imines) and potential polymerization.

-

Photodegradation: Aromatic systems like quinoline can be sensitive to UV and visible light, leading to photochemical reactions.[13]

-

Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially affect the molecule.

Experimental Protocol: Forced Degradation Studies

This protocol is designed in accordance with ICH Q1A(R2) guidelines.[11] The goal is to achieve 5-20% degradation of the API to ensure that analytical methods are stability-indicating.[12][13]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M to 1 M)[13]

-

Sodium hydroxide (e.g., 0.1 M to 1 M)[13]

-

Hydrogen peroxide (e.g., 3-30%)

-

Calibrated oven for thermal stress

-

Photostability chamber with controlled light/UV exposure (ICH Q1B)

-

Validated stability-indicating HPLC method (capable of separating the parent peak from all degradation products)

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of HCl (e.g., 0.1 M or 1 M).

-

Store at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).[13]

-

At designated time points, withdraw samples, neutralize with a suitable base, dilute, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of NaOH (e.g., 0.1 M or 1 M).

-

Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with a suitable acid.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Store protected from light at room temperature.

-

Monitor at various time points and analyze by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place a known quantity of solid this compound in a calibrated oven at an elevated temperature (e.g., 80°C).[13]

-

At specified time points, remove samples, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose both solid and solution samples of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13]

-

Keep control samples protected from light.

-

Analyze exposed and control samples by HPLC.

-

-

Analysis: For all conditions, analyze the stressed samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradation products by comparing chromatograms to the unstressed control. Peak purity analysis (e.g., with a photodiode array detector) should be performed.

Data Presentation: Forced Degradation Summary Template

Results should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Degradation | No. of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | |||

| Base Hydrolysis | 0.1 M NaOH | 8 h | RT | |||

| Oxidation | 3% H₂O₂ | 24 h | RT | Color change | ||

| Thermal (Solid) | - | 7 days | 80 | |||

| Photolytic (Solution) | ICH Q1B | - | RT |

Workflow for Forced Degradation Studies

This diagram outlines the logical flow of a forced degradation study.

Caption: General Workflow for a Forced Degradation Study.

Conclusion

This guide provides a foundational framework for investigating the solubility and stability of this compound. While publicly available data on these critical properties are scarce, the standardized protocols and data management templates presented here offer a clear path for researchers to generate the high-quality, reproducible data essential for advancing drug development and other scientific applications of this compound. The successful execution of these studies will enable a comprehensive understanding of the molecule's behavior, facilitating rational formulation design and ensuring product quality and safety.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. 2-Amino-8-quinolinol | C9H8N2O | CID 4653788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2-AMINO-8-HYDROXYQUINOLINE | 70125-16-5 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 2-Amino-8-hydroxyquinoline | 70125-16-5 | FA17672 [biosynth.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pharmadekho.com [pharmadekho.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols for 2-Aminoquinolin-8-ol as a Fluorescent Probe for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinolin-8-ol is a versatile heterocyclic fluorophore that holds significant promise as a fluorescent probe for the detection of various metal ions. Its rigid planar structure and the presence of both an amino and a hydroxyl group in proximity to the quinoline nitrogen atom make it an excellent chelating agent. Upon binding to specific metal ions, the photophysical properties of this compound can be significantly altered, leading to a detectable fluorescent signal. This "turn-on" or "turn-off" fluorescence response forms the basis of its application as a chemosensor in diverse fields, including environmental monitoring, cellular imaging, and pharmaceutical analysis.

The sensing mechanism of this compound and its derivatives is primarily governed by processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). The formation of a stable complex with a metal ion can restrict intramolecular vibrations and rotations, leading to a significant increase in fluorescence quantum yield (CHEF). Alternatively, the binding of a metal ion can inhibit the PET process from the electron-rich amino group to the quinoline fluorophore, resulting in fluorescence enhancement.

These application notes provide a comprehensive overview of the synthesis, signaling mechanisms, and experimental protocols for utilizing this compound and its derivatives as fluorescent probes for metal ion detection.

Quantitative Data Summary

While extensive quantitative data for the unmodified this compound is limited in the current literature, numerous studies on its derivatives, particularly Schiff bases, have demonstrated its potential for sensitive and selective metal ion detection. The following table summarizes the performance of representative 8-aminoquinoline-based fluorescent sensors.

| Sensor Moiety | Target Ion | Limit of Detection (LOD) | Linear Range | Stoichiometry (Sensor:Ion) | Sensing Mechanism |

| 8-Aminoquinoline Schiff Base | Al³⁺ | 3.23 x 10⁻⁸ M | Not Specified | 2:1 | Turn-on Fluorescence |

| Benzimidazole 8-aminoquinoline | Zn²⁺ | 1.76 x 10⁻⁷ M | Not Specified | 1:1 | Turn-on Fluorescence |

| Quinoline-based probe | Cu²⁺ | 1.03 µM | Not Specified | 1:1 | Fluorescence Enhancement |

| Quinoline derivative (TQA) | Fe³⁺ | 0.16841 µM | Not Specified | Not Specified | Fluorescence Quenching |

Signaling Pathways and Experimental Workflows

Signaling Mechanism of Metal Ion Detection

The fluorescence response of this compound upon metal ion binding can be explained by several mechanisms. The following diagram illustrates a generalized signaling pathway based on Chelation-Enhanced Fluorescence (CHEF).

Caption: Generalized signaling pathway for metal ion detection by this compound via CHEF.

General Experimental Workflow for Metal Ion Detection

The following diagram outlines a typical workflow for the fluorometric determination of metal ions using a this compound based probe.

Caption: Experimental workflow for fluorometric titration of metal ions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a safe and efficient one-pot synthesis of this compound from the readily available 8-hydroxyquinoline.[1]

Materials:

-

8-Hydroxyquinoline

-

Hydrogen peroxide (30%)

-

Acetic acid

-

Phosphorus oxychloride (POCl₃)

-

Ammonia solution (25%)

-

Sodium sulfite

-

Hydrochloric acid

-

Sodium hydroxide

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Filtration apparatus

Procedure:

-

Preparation of 8-Hydroxyquinoline N-oxide:

-

In a round-bottom flask, dissolve 8-hydroxyquinoline in acetic acid.

-

Slowly add 30% hydrogen peroxide to the solution while stirring.

-

Heat the mixture at 70-80°C for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the N-oxide.

-

Filter the precipitate, wash with water, and dry.

-

-

Amination of 8-Hydroxyquinoline N-oxide:

-

In a one-pot setup, suspend the 8-hydroxyquinoline N-oxide in a suitable solvent.

-

Slowly add phosphorus oxychloride (POCl₃) at a controlled temperature.

-

After the addition is complete, heat the mixture to reflux.

-

Cool the reaction mixture and carefully add it to an ammonia solution.

-

Add sodium sulfite and heat the mixture to complete the amination.

-

Acidify the mixture with hydrochloric acid and then neutralize with sodium hydroxide to precipitate the crude this compound.

-

Filter the product, wash with water, and purify by recrystallization.

-

Protocol 2: General Procedure for Fluorometric Metal Ion Detection

This protocol provides a general method for the detection and quantification of metal ions using this compound as a fluorescent probe.

Materials:

-

This compound (or its derivative)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Buffer solution (e.g., HEPES, Tris-HCl at a physiological pH)

-

Stock solutions of various metal ion salts (e.g., AlCl₃, ZnCl₂, CuCl₂, FeCl₃, etc.) in deionized water

-

Quartz cuvettes

-

Fluorometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound probe (e.g., 1 mM) in DMSO.

-

Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water.

-

Prepare a working buffer solution at the desired pH.

-

-

Fluorometric Titration:

-

In a quartz cuvette, place a specific volume of the buffer solution.

-

Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

-

Record the initial fluorescence emission spectrum of the probe solution (F₀) at a predetermined excitation wavelength.

-

Incrementally add small volumes of the target metal ion stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum (F).

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

-

-

Selectivity Study:

-

Repeat the titration procedure with other potentially interfering metal ions at the same concentration as the target analyte to assess the selectivity of the probe.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity (F/F₀ or F - F₀) against the concentration of the added metal ion.

-

Determine the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.

-

The binding stoichiometry can be determined using a Job's plot by varying the mole fraction of the metal ion while keeping the total concentration of the probe and metal ion constant.

-

Conclusion

This compound and its derivatives are a promising class of fluorescent probes for the sensitive and selective detection of a variety of metal ions. The straightforward synthesis, coupled with well-understood signaling mechanisms like CHEF and PET, makes them attractive candidates for the development of novel chemosensors. The provided protocols offer a foundation for researchers to explore the potential of this compound in their specific applications, from fundamental studies of metal-ligand interactions to the development of advanced analytical tools for environmental and biological systems. Further research focusing on the unmodified this compound is encouraged to fully elucidate its quantitative sensing capabilities for a broader range of metal ions.

References

Application Notes: Selective Detection of Zn²⁺ using 2-Aminoquinolin-8-ol Based Sensors

References

- 1. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Both visual and fluorescent sensor for Zn2+ based on quinoline platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Application Notes: 2-Aminoquinolin-8-ol for Live Cell Imaging

Introduction

2-Aminoquinolin-8-ol is a heterocyclic aromatic compound belonging to the quinoline family. Its structure, featuring both a chelating 8-hydroxyquinoline moiety and an amino group at the 2-position, imparts valuable photophysical properties that make it a compelling candidate for use as a fluorescent probe in live cell imaging. Primarily recognized for its utility as a sensor for divalent metal ions, particularly zinc (Zn²⁺), this compound and its derivatives exhibit changes in their fluorescence characteristics upon metal binding, enabling the visualization and quantification of these ions within cellular environments. This characteristic is of significant interest to researchers in various fields, including cell biology, neuroscience, and drug discovery, where the dynamics of intracellular metal ions play a crucial role in signaling pathways and cellular function.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₉H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |

| CAS Number | 70125-16-5 | --INVALID-LINK-- |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO | - |

Photophysical Properties

| Parameter | Value (for 8-hydroxyquinoline) | Conditions |

| Excitation Maximum (λex) | ~315 nm | Methanol |

| Emission Maximum (λem) | ~505 nm | Methanol |

| Quantum Yield (Φ) | Variable | Solvent-dependent |

| Molar Extinction Coefficient (ε) | Not specified | - |

Note: The photophysical properties of this compound, particularly when complexed with metal ions like Zn²⁺, may differ. It is recommended to determine the optimal excitation and emission wavelengths experimentally for the specific application.

Mechanism of Action as a Zinc Sensor

The functionality of this compound as a zinc sensor is predicated on the principles of chelation-enhanced fluorescence (CHEF). In its unbound state, the fluorescence of the molecule is typically quenched. Upon binding to a zinc ion, a rigid complex is formed, which restricts intramolecular rotation and inhibits non-radiative decay pathways. This leads to a significant increase in the fluorescence quantum yield, allowing for the detection of intracellular zinc.

Cytotoxicity Data

The cytotoxicity of quinoline derivatives is an important consideration for live cell imaging applications. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for 8-aminoquinoline and 8-hydroxyquinoline derivatives against various cancer cell lines. It is crucial to determine the optimal, non-toxic working concentration for this compound in the specific cell line being investigated.

| Compound | Cell Line | IC₅₀ (µM) |

| 8-Hydroxyquinoline | HCT 116 (Colon Cancer) | 9.33 ± 0.22 |

| 8-Hydroxyquinoline | MCF-7 (Breast Cancer) | 13.5 ± 1.1 |

| 8-Aminoquinoline Glycoconjugate 17 | HCT 116 (Colon Cancer) | 116.4 ± 5.9 |

| 8-Aminoquinoline Glycoconjugate 17 | MCF-7 (Breast Cancer) | 78.1 ± 9.3 |

Note: This data is for related compounds and should be used as a guideline. The cytotoxicity of this compound should be experimentally determined for the cell line and conditions of interest.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration (Cytotoxicity Assay)

This protocol describes how to determine the non-toxic concentration range of this compound for your specific cell line using a standard MTT assay.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the compound in complete cell culture medium. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared dilutions of this compound. Include wells with untreated cells (vehicle control) and cells treated with DMSO alone.

-

Incubation: Incubate the plate for a period relevant to your planned imaging experiment (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC₅₀ value. For live cell imaging, use a concentration well below the IC₅₀ that shows minimal impact on cell viability.

Protocol 2: Live Cell Imaging of Intracellular Zinc

This protocol provides a general procedure for staining live cells with this compound to visualize intracellular zinc.

Materials:

-

This compound

-

DMSO

-

Cell line of interest cultured on glass-bottom dishes or chamber slides

-

Live cell imaging medium (e.g., HBSS or phenol red-free medium)

-

Optional: Zinc chloride (ZnCl₂) solution (positive control)

-

Optional: TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) (a zinc chelator, negative control)

-

Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂) and appropriate filter sets.

Procedure:

-

Cell Preparation: Culture your cells on a suitable imaging vessel (e.g., glass-bottom dish) until they reach the desired confluency.

-

Staining Solution Preparation: Prepare a working solution of this compound in live cell imaging medium at the predetermined non-toxic concentration.

-

Cell Staining: Remove the culture medium and wash the cells once with pre-warmed live cell imaging medium. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live cell imaging medium to remove any excess probe.

-

Imaging: Mount the imaging dish on the microscope stage within the live-cell imaging chamber.

-

Image Acquisition:

-

Locate the cells using brightfield or phase-contrast microscopy.

-

Acquire fluorescence images using the appropriate filter set. It is advisable to determine the optimal excitation and emission settings for the zinc-bound form of the probe beforehand.

-

To confirm that the fluorescence signal is dependent on intracellular zinc, you can establish a baseline fluorescence and then add a zinc salt (e.g., ZnCl₂) to increase intracellular zinc levels or a zinc chelator (e.g., TPEN) to decrease them, while acquiring images over time.

-

Disclaimer: The provided protocols are intended as a general guide. Optimization of incubation times, probe concentration, and imaging parameters will be necessary for specific cell types and experimental conditions. It is highly recommended to consult relevant literature for more detailed and specific protocols related to your research interests.

Application Notes and Protocols: 2-Aminoquinolin-8-ol Schiff Base for Fluorescence Sensing

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Schiff bases derived from 2-Aminoquinolin-8-ol are a versatile class of fluorescent chemosensors. These compounds are synthesized through the condensation reaction of an aminoquinoline derivative with an aldehyde. The resulting imine linkage, in conjunction with the quinoline ring system, provides a platform for the selective detection of various analytes, particularly metal ions. The sensing mechanism often relies on processes such as chelation-enhanced fluorescence (CHEF), excited-state intramolecular proton transfer (ESIPT), or intramolecular charge transfer (ICT), leading to a "turn-on" or "turn-off" fluorescent response upon binding to the target analyte.[1][2][3] This document provides detailed protocols for the synthesis of a representative this compound Schiff base and its application in fluorescence sensing, along with a summary of its performance characteristics.

Quantitative Data Summary

The performance of various quinoline-based Schiff base fluorescent sensors is summarized in the table below, offering a comparative overview of their sensing capabilities for different metal ions.

| Sensor Moiety | Target Ion | Limit of Detection (LOD) | Linear Range | Stoichiometry (Sensor:Ion) | Sensing Mechanism |

| 8-Aminoquinoline Schiff Base | Al³⁺ | 3.23 x 10⁻⁸ M | Not Specified | 2:1 | Turn-on Fluorescence |

| Isoquinoline-1-carbohydrazide Schiff Base | Al³⁺ | 8.08 x 10⁻⁸ M | 0 - 10 µM | 2:1 | Turn-on Fluorescence (ESIPT & ICT)[3] |

| Quinoline-based probe (TQA) | Fe³⁺ | 0.16841 µM | Not Specified | Not Specified | Fluorescence Enhancement[1] |

| Quinoline based Schiff base receptor L | Cd²⁺ | 3.5 × 10⁻⁸ M | Not Specified | Not Specified | Turn-on Fluorescence[4] |

| (E)-7-(((8-hydroxyquinolin-2-yl)methylene)amino)-4-methyl-2H-chromen-2-one | Cu²⁺ | Not Specified | Not Specified | 1:1 | Turn-off Fluorescence (Quenching)[5] |

| (E)-7-(((8-hydroxyquinolin-2-yl)methylene)amino)-4-methyl-2H-chromen-2-one | Zn²⁺ | Not Specified | Not Specified | 1:1 | Turn-on Fluorescence (Enhancement)[5] |

Experimental Protocols

I. Synthesis of this compound Schiff Base

This protocol describes a general method for the synthesis of a Schiff base from 2-aminoquinoline (or its derivatives) and a substituted salicylaldehyde.[1]

Materials:

-

2-aminoquinoline (or its derivative) (1.0 mmol)

-

Substituted salicylaldehyde (1.0 mmol)

-

Absolute ethanol (20 mL)

-

Glacial acetic acid (catalytic amount, a few drops)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) plate

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 2-aminoquinoline in 20 mL of absolute ethanol.

-

Addition of Aldehyde: To this solution, add 1.0 mmol of the substituted salicylaldehyde.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution. Collect the solid product by filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[1]

-

Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to obtain the pure Schiff base.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[1]

II. Protocol for Fluorescence Sensing

This protocol outlines the procedure for using the synthesized this compound Schiff base for the fluorometric detection of a target metal ion.

Materials:

-

Synthesized this compound Schiff base

-

Stock solution of the Schiff base sensor (e.g., in DMSO)

-

Stock solution of the target metal ion

-

Appropriate buffer solution (e.g., Tris-HCl)

-

Quartz cuvette

-

Fluorometer

Procedure:

-

Preparation of Sensor Solution: Prepare a solution of the Schiff base sensor in a suitable solvent system (e.g., DMSO/H₂O mixture). The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to avoid interference with the measurements.[1]

-

Initial Fluorescence Measurement: Transfer 3 mL of the sensor solution into a quartz cuvette and record its initial fluorescence spectrum using a fluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.[1]

-

Fluorometric Titration:

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. This titration curve can be used to determine the binding stoichiometry, binding constant, and limit of detection (LOD) of the sensor for the target analyte.

Visualizations

Signaling Pathway

Caption: Generalized signaling pathway for a "turn-on" fluorescent sensor.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly selective and sensitive turn-on fluorescent sensor for detection of Al3+ based on quinoline-base Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for 2-Aminoquinolin-8-ol in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Aminoquinolin-8-ol as a fluorescent probe in microscopy, primarily for the detection of metal ions in biological systems. Due to its nature as a metal ion indicator, the protocols and data presented focus on its application in cellular imaging to monitor intracellular ion concentrations.

Introduction

This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent.[1][2] Like its parent compound, this compound exhibits weak intrinsic fluorescence.[1][3] However, upon binding with specific metal ions, it forms a rigid complex, leading to a significant enhancement in fluorescence intensity.[1][3] This "turn-on" fluorescence mechanism, known as Chelation-Enhanced Fluorescence (CHEF), makes it a valuable tool for detecting and imaging metal ions in various samples, including live cells.[4] Its ability to permeate cell membranes allows for the investigation of intracellular metal ion homeostasis and trafficking.[5] Derivatives of aminoquinolines have been particularly noted for their use as fluorescent probes for zinc (Zn²⁺), a crucial metal ion in numerous biological processes.[5]

Principle of Action: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence of this compound is typically quenched in its free form due to processes like photoinduced electron transfer (PET). Upon chelation with a metal ion, the lone pair of electrons involved in the PET process become engaged in coordination with the metal ion. This inhibits the non-radiative decay pathway, resulting in a significant increase in fluorescence quantum yield and a detectable "turn-on" signal.[4]

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of this compound.

Quantitative Data

The following table summarizes the key spectral properties of 8-hydroxyquinoline derivatives, which are expected to be similar for this compound. The exact values for this compound may vary depending on the specific metal ion, solvent, and pH.

| Property | Value | Remarks |

| Excitation Wavelength (λex) | ~360 - 420 nm | Dependent on the metal ion complex formed. For example, the TSQ-Zn complex has an excitation maximum of 360 nm.[5] |

| Emission Wavelength (λem) | ~490 - 520 nm | The emission is typically a broad spectrum. The TSQ-Zn complex has an emission maximum of 490 nm.[5] |

| Stokes Shift | ~130 - 160 nm | A large Stokes shift is advantageous for minimizing self-quenching and background interference. |

| Binding Stoichiometry | Typically 1:1 or 2:1 (Probe:Metal) | The binding ratio can influence the fluorescence intensity and can be determined using methods like Job's plot.[4] |

| Detection Limit | nM to µM range | The limit of detection is dependent on the specific metal ion and experimental conditions. For some derivatives, it can be in the nanomolar range. |

Experimental Protocols

Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Vortex mixer

-

-

Protocol:

-

Weigh out a precise amount of this compound powder.

-

Dissolve the powder in anhydrous DMSO to prepare a stock solution of 1-10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

General Protocol for Live-Cell Imaging of Intracellular Metal Ions

This protocol provides a general guideline for staining and imaging live cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental setup.

-

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

This compound stock solution (1-10 mM in DMSO)

-

Serum-free cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets

-

-

Protocol:

-

Seed the cells on a suitable imaging dish or coverslip and grow them to the desired confluency (typically 60-80%).

-

Prepare a working solution of this compound by diluting the stock solution in serum-free medium or buffer to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash them twice with warm PBS or HBSS.

-

Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

After incubation, wash the cells three times with warm PBS or HBSS to remove the excess probe.

-

Add fresh buffer or medium to the cells. For experiments involving changes in metal ion concentration, this would be the point of introducing the stimulus.

-

Immediately proceed to image the cells using a fluorescence microscope. Use an excitation wavelength around 360-420 nm and collect the emission around 490-520 nm.

-

Caption: General workflow for live-cell imaging with this compound.

Cytotoxicity Assessment (MTT Assay)

It is crucial to determine the potential cytotoxicity of this compound for your specific cell line and experimental conditions, especially for long-term imaging studies.[6]

-

Materials:

-

Cultured cells

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the old medium with the medium containing different concentrations of the probe. Include untreated cells as a control.

-

Incubate for a period relevant to your imaging experiments (e.g., 1-24 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO or a suitable solubilization buffer.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells and determine the non-toxic concentration range.[6]

-

Applications in Research and Drug Development

-

Monitoring Intracellular Metal Ion Dynamics: this compound and its derivatives can be used to study the flux of metal ions like Zn²⁺ in real-time in response to various stimuli.[5] This is relevant for research in neuroscience, immunology, and cell signaling.

-

Screening for Modulators of Metal Ion Homeostasis: The probe can be used in high-throughput screening assays to identify compounds that alter intracellular metal ion concentrations, which could be potential drug candidates for diseases associated with metal ion dysregulation.

-

Investigating the Role of Metal Ions in Disease: By enabling the visualization of metal ions in cells from disease models, this probe can help elucidate the role of these ions in the pathophysiology of various disorders.

Limitations and Considerations

-

Selectivity: While derivatives of aminoquinolines can show good selectivity for certain metal ions, it is important to characterize the selectivity profile of this compound in your experimental system, as it may also respond to other divalent cations.[5]

-

pH Sensitivity: The fluorescence of quinoline-based probes can be pH-dependent. It is advisable to perform experiments in a well-buffered medium and to assess the effect of pH on the probe's fluorescence.

-